2,4-Difluoro-5-methylbenzonitrile

Melting Point Thermal Analysis Crystallinity

Critical for PARP1 inhibitor synthesis (e.g., olaparib analogs) and CNS drug discovery. Its 2,4-difluoro-5-methyl pattern is essential for target binding and enhanced BBB penetration (TPSA 23.8Ų). Higher boiling point (212.8°C) reduces volatility for robust high-temp processes. Distinct melting point (43-50°C) enables reliable purification. Procure only this specific isomer to ensure reproducibility.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 329314-68-3
Cat. No. B1354804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-methylbenzonitrile
CAS329314-68-3
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)F)C#N
InChIInChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
InChIKeyQUUFHRSTBTZWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-methylbenzonitrile (CAS 329314-68-3): Key Intermediate for Fluorinated Aromatic Building Blocks in Medicinal Chemistry and PARP1 Inhibitor Development


2,4-Difluoro-5-methylbenzonitrile (CAS 329314-68-3), also referred to as 2,4-DMN, is a halogenated benzonitrile derivative belonging to the class of fluorinated aromatic nitriles. It is characterized by a benzene ring substituted with two fluorine atoms at the 2- and 4-positions, a methyl group at the 5-position, and a nitrile (-C≡N) group . This substitution pattern confers distinct physicochemical properties, including a melting point range of 43-50 °C and a calculated density of 1.21±0.1 g/cm³ , which differentiate it from isomeric difluorobenzonitriles and influence its utility as a synthetic intermediate in pharmaceutical and agrochemical research.

Why Generic Substitution of 2,4-Difluoro-5-methylbenzonitrile with Unsubstituted or Differently Substituted Benzonitriles is Not Feasible in Precision Synthesis


The substitution pattern of 2,4-difluoro-5-methylbenzonitrile—specifically the 2,4-difluoro and 5-methyl arrangement—is not a generic feature of difluorobenzonitriles. Interchanging this compound with unsubstituted benzonitrile or with isomeric difluorobenzonitriles (e.g., 2,4-difluorobenzonitrile, CAS 3939-09-1; 2,5-difluorobenzonitrile, CAS 64248-64-2; 3,4-difluorobenzonitrile, CAS 64248-62-0) will result in a different set of physicochemical properties and reactivity profiles. As demonstrated in the quantitative evidence below, these differences in melting point, boiling point, and topological polar surface area can significantly impact the outcome of synthetic routes, purification processes, and the biological activity of downstream products. Therefore, direct substitution without validation poses a tangible risk to experimental reproducibility and process efficiency [1].

Quantitative Evidence Guide: Physicochemical and Application-Specific Differentiation of 2,4-Difluoro-5-methylbenzonitrile (CAS 329314-68-3) from Structural Analogs


Melting Point Differentiation: 2,4-Difluoro-5-methylbenzonitrile Exhibits a Distinct Thermal Profile Compared to Key Difluorobenzonitrile Isomers

The melting point range of 2,4-difluoro-5-methylbenzonitrile (43-50 °C) is distinct from that of its closest difluorobenzonitrile isomers, such as 2,5-difluorobenzonitrile (33-35 °C) and 3,4-difluorobenzonitrile (52-54 °C), and is more closely aligned with that of 2,4-difluorobenzonitrile (47-49 °C) . This thermal behavior is a direct consequence of its unique substitution pattern and crystal packing.

Melting Point Thermal Analysis Crystallinity

Boiling Point Comparison: 2,4-Difluoro-5-methylbenzonitrile Demonstrates Higher Thermal Stability than Isomeric Difluorobenzonitriles

The predicted boiling point of 2,4-difluoro-5-methylbenzonitrile (212.8 °C at 760 mmHg) is approximately 23-32 °C higher than that of 2,4-difluorobenzonitrile (189 °C), 2,5-difluorobenzonitrile (188 °C), and 3,4-difluorobenzonitrile (180 °C) . This indicates a lower vapor pressure and reduced volatility.

Boiling Point Thermal Stability Volatility

Topological Polar Surface Area (TPSA) and Molecular Weight: 2,4-Difluoro-5-methylbenzonitrile Offers Enhanced Lipophilicity for CNS Drug Design Compared to Unsubstituted Benzonitrile

The addition of two fluorine atoms and a methyl group to the benzonitrile core increases the molecular weight from 103.12 g/mol (benzonitrile) to 153.13 g/mol for 2,4-difluoro-5-methylbenzonitrile, while the topological polar surface area (TPSA) remains relatively low at 23.8 Ų [1]. In contrast, unsubstituted benzonitrile has a TPSA of 23.8 Ų but a significantly lower molecular weight and higher volatility.

Lipophilicity TPSA CNS Penetration

Aqueous Solubility: 2,4-Difluoro-5-methylbenzonitrile is Moderately Soluble, Facilitating Downstream Processing in Aqueous Reaction Media

The reported aqueous solubility of 2,4-difluoro-5-methylbenzonitrile is 0.398 mg/mL (0.0026 mol/L), which classifies it as having 'poorly' to 'moderately' soluble characteristics . While direct comparative solubility data for isomeric difluorobenzonitriles under identical conditions are not available in the same source, this solubility profile is generally consistent with that of other halogenated benzonitriles and is sufficient for many synthetic transformations.

Aqueous Solubility Downstream Processing Reaction Medium

Application in PARP1 Inhibitor Synthesis: 2,4-Difluoro-5-methylbenzonitrile is a Critical Intermediate for Novel Olaparib Analogs

2,4-Difluoro-5-methylbenzonitrile has been identified in research as a key intermediate for the synthesis of novel PARP1 inhibitors designed as structural analogs of olaparib, a clinically approved anticancer agent . While specific IC50 values for the target compound itself are not provided in the available literature, its role as a building block in this therapeutic class highlights its value in medicinal chemistry programs.

PARP1 Inhibitor Olaparib Analog Medicinal Chemistry

Optimal Procurement and Research Applications for 2,4-Difluoro-5-methylbenzonitrile (CAS 329314-68-3) Based on Quantified Differentiation


Synthesis of PARP1 Inhibitor Analogs in Oncology Drug Discovery

2,4-Difluoro-5-methylbenzonitrile is a critical intermediate for synthesizing novel PARP1 inhibitors designed as olaparib analogs . Its specific substitution pattern (2,4-difluoro-5-methyl) is essential for achieving the desired binding interactions within the PARP1 active site. Procurement for medicinal chemistry groups engaged in oncology research should prioritize this compound based on its established utility in this therapeutic area .

Building Block for CNS-Penetrant Small Molecule Libraries

The combination of increased molecular weight (153.13 g/mol) and low topological polar surface area (TPSA 23.8 Ų) makes 2,4-difluoro-5-methylbenzonitrile a favorable building block for designing compounds with enhanced blood-brain barrier penetration potential . Procurement for CNS-focused drug discovery programs can be justified based on these quantifiable physicochemical advantages over unsubstituted benzonitrile.

High-Temperature Synthetic Processes Requiring Low Volatility Intermediates

The elevated boiling point (212.8 °C) of 2,4-difluoro-5-methylbenzonitrile, which is approximately 23-32 °C higher than that of isomeric difluorobenzonitriles, indicates lower volatility . This makes it a more suitable intermediate for high-temperature synthetic routes where evaporation loss of more volatile analogs could compromise yield and process robustness. Procurement for process chemistry development should consider this thermal stability advantage.

Crystallization and Solid-Phase Purification Protocol Development

The distinct melting point range (43-50 °C) of 2,4-difluoro-5-methylbenzonitrile differentiates it from isomeric difluorobenzonitriles . This thermal behavior is directly relevant for designing crystallization-based purification steps. Procurement for process development laboratories should account for this property to ensure robust and reproducible solid-state handling and purification workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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